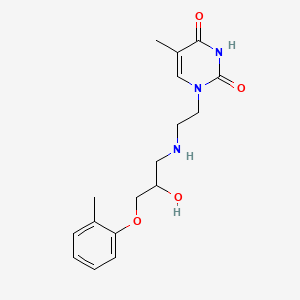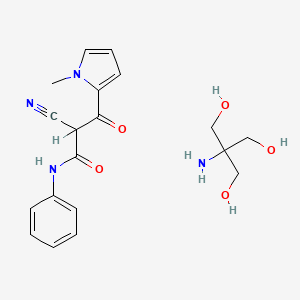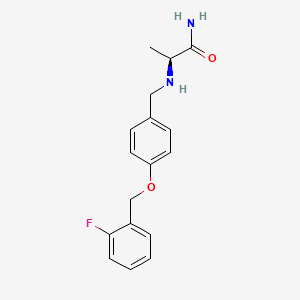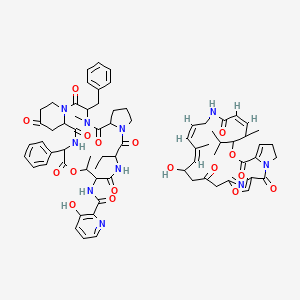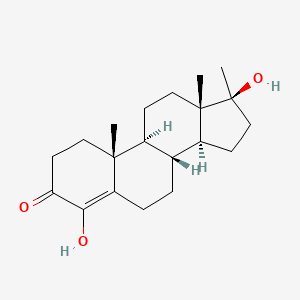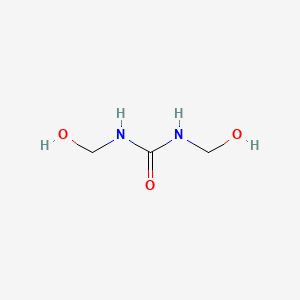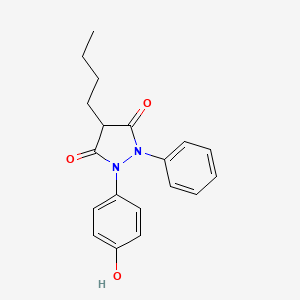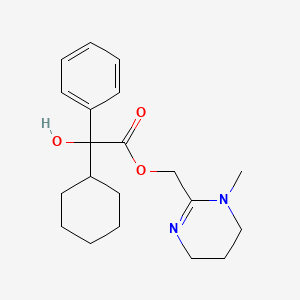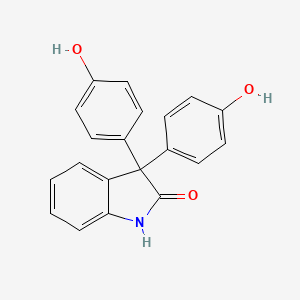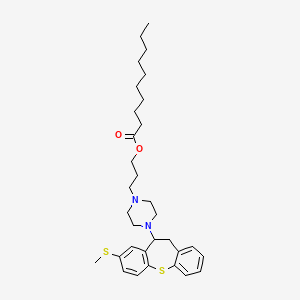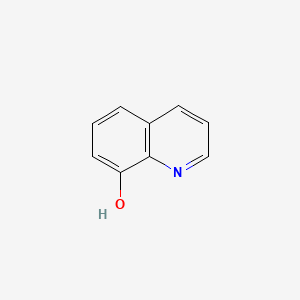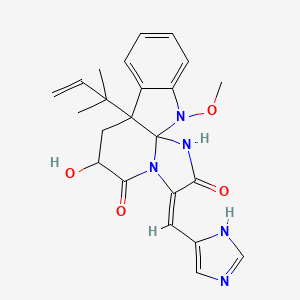
Neoxaline
Overview
Description
Neoxaline is a bioactive alkaloid isolated from the fungus Aspergillus japonicus. It is known for its antimitotic properties, which means it can inhibit cell division. This compound also shows weak inhibitory activity on blood platelet aggregation and has stimulating effects on the central nervous system .
Mechanism of Action
Target of Action
Neoxaline is a bio-active isolate from the fungus Aspergillus japonicus . It primarily targets the central nervous system and blood platelets . It acts as an antimitotic agent , interfering with cell division, and shows weak inhibitory activity on blood platelet aggregation .
Mode of Action
This compound interacts with its targets by inhibiting mitosis, thereby preventing cell division . This can lead to the death of rapidly dividing cells, such as cancer cells. Additionally, it weakly inhibits the aggregation of blood platelets, which can affect blood clotting .
Biochemical Pathways
This compound is part of the roquefortine/meleagrin/neoxaline pathway in Penicillium chrysogenum . It is derived from the compound glandicoline B through a series of enzymatic reactions . The enzymes RoqA, RoqR, RoqD, RoqM, RoqO, and RoqN are involved in the biosynthesis of this compound . The final product of this pathway is meleagrin, which is then methylated to form this compound .
Result of Action
The antimitotic activity of this compound can lead to the death of rapidly dividing cells, such as cancer cells . Its weak inhibitory activity on blood platelet aggregation can affect blood clotting . These effects at the molecular and cellular level contribute to its potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
Neoxaline interacts with various enzymes and proteins in biochemical reactions. It is an antimitotic agent, which means it interferes with mitosis or cell division . This interaction with the cell’s division machinery suggests that this compound may interact with proteins involved in cell cycle regulation .
Cellular Effects
This compound has been found to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase in Jurkat cells . This suggests that this compound can influence cell function by impacting cell signaling pathways and gene expression related to the cell cycle .
Molecular Mechanism
The molecular mechanism of this compound involves the highly stereoselective introduction of a reverse prenyl group to create a quaternary carbon stereocenter . This process involves cautious stepwise oxidations with cyclizations from the indoline, assembly of (Z)-dehydrohistidine, and photoisomerization of unnatural (Z)-neoxaline to the natural (E)-neoxaline .
Dosage Effects in Animal Models
Animal models are essential for understanding the pathogenesis of diseases like diabetes and for finding new therapies and cures .
Metabolic Pathways
This compound is part of the roquefortine/meleagrin biosynthetic pathway . This pathway involves several enzymes and cofactors, and the end product is recognized as epi-neoxaline .
Transport and Distribution
After a drug enters the systemic circulation, it is generally distributed unevenly due to differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes .
Subcellular Localization
The localization of a drug within a cell can be predicted using machine learning methods . These methods have been trained to predict the localization of plant proteins or the localization of eukaryotic effector proteins to chloroplasts, mitochondria, or nuclei in the plant cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Neoxaline involves several key steps:
Introduction of a Reverse Prenyl Group: This step creates a quaternary carbon stereocenter using (−)-3a-hydroxyfuroindoline as a building block.
Construction of the Indoline Spiroaminal: This is achieved via cautious stepwise oxidations with cyclizations from the indoline.
Assembly of (Z)-Dehydrohistidine: This step is crucial for the formation of the core structure.
Photoisomerization: The unnatural (Z)-neoxaline is converted to the natural (E)-neoxaline through photoisomerization.
Industrial Production Methods: The total synthesis process is highly intricate and involves multiple steps, making large-scale production challenging .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly during its synthesis.
Cyclization: This is a key step in the formation of its indoline spiroaminal structure.
Photoisomerization: Conversion of (Z)-neoxaline to (E)-neoxaline.
Common Reagents and Conditions:
Oxidizing Agents: Used in the stepwise oxidation processes.
Light Sources: For the photoisomerization step.
Solvents: Such as tetrahydrofuran, toluene, and dichloromethane are commonly used.
Major Products:
Scientific Research Applications
Neoxaline has several applications in scientific research:
Chemistry: It serves as a model compound for studying complex alkaloid synthesis.
Biology: Its antimitotic properties make it a valuable tool for studying cell division and cancer biology.
Comparison with Similar Compounds
Oxaline: Another fungal alkaloid with similar antimitotic properties.
Meleagrin: Known for its cytotoxicity against various cancer cell lines.
Neoxaline stands out due to its unique synthesis pathway and specific biological activities, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
(14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7-triene-12,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-10,12-13,18,29H,1,11H2,2-4H3,(H,24,25)(H,26,30)/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLNXXASUKFCCX-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C12CC(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)C12CC(C(=O)N\3C1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893992 | |
| Record name | Neoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71812-10-7 | |
| Record name | Neoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071812107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is neoxaline and where is it found?
A1: this compound is an indole alkaloid characterized by a unique indoline spiroaminal framework. [, ] It was first discovered as a secondary metabolite produced by the fungus Aspergillus japonicus Fg-551. [, ] It has also been found in other Aspergillus species, as well as in Penicillium species. [, , , ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C23H25N5O4. [] Based on this formula, the molecular weight is calculated to be 435.47 g/mol.
Q3: How was the structure of this compound elucidated?
A3: The structure of this compound was initially proposed based on spectroscopic data, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. [, ] The absolute stereochemistry was later confirmed through total synthesis. [, ]
Q4: What is known about the biosynthesis of this compound?
A4: this compound biosynthesis is linked to the roquefortine/meleagrin pathway in fungi. [, ] This pathway involves a series of enzymatic reactions starting from tryptophan and geranyl pyrophosphate. Studies have identified specific enzymes and intermediates involved in the formation of the indoline spiroaminal framework characteristic of this compound. []
Q5: Have any total syntheses of this compound been reported?
A5: Yes, several total syntheses of this compound have been achieved. [, , , ] These syntheses typically involve strategies for the stereoselective construction of the indoline spiroaminal framework, often utilizing furoindoline derivatives as key intermediates. [, , ]
Q6: Does this compound exhibit any biological activity?
A6: this compound has been reported to bind to tubulin, a protein crucial for cell division. [, ] This binding interaction inhibits tubulin polymerization, which can disrupt cell division. [, ]
Q7: Has the structure-activity relationship (SAR) of this compound been investigated?
A7: While comprehensive SAR studies on this compound are limited, some information can be gleaned from the activity of related compounds in the roquefortine/meleagrin pathway. [] Modifications to the core structure, particularly the indoline spiroaminal moiety, are likely to impact its biological activity. [, ]
Q8: Are there any known analytical methods for detecting and quantifying this compound?
A9: Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry are commonly employed for the detection and quantification of this compound in complex mixtures, such as fungal extracts. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


